TD-0212 Demonstrates Higher AT1 Antagonist Potency Than Losartan
TD-0212 exhibits superior AT1 receptor binding affinity compared to the prototypical AT1 antagonist losartan. In a rat pharmacodynamic assay, compounds with pKi values >8.0 inhibited the angiotensin-II pressor response to a similar extent as losartan, and TD-0212's AT1 potency (pKi 8.9) is significantly greater than that of losartan (pKi 8.3) [1].
| Evidence Dimension | AT1 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 8.9 |
| Comparator Or Baseline | Losartan: pKi = 8.3 |
| Quantified Difference | 0.6 log unit difference (approximately 4-fold higher affinity) |
| Conditions | In vitro binding assay |
Why This Matters
For researchers focused on AT1-mediated pathways, TD-0212 provides a more potent tool for receptor blockade than the classic reference compound losartan.
- [1] McKinnell, R. M., Fatheree, P., Choi, S. K., Gendron, R., Jendza, K., Olson Blair, B., ... & Klein, U. (2018). Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI). ACS Medicinal Chemistry Letters, 10(1), 86-91. Table 2. View Source
